Sauvagina

Descripción general

Descripción

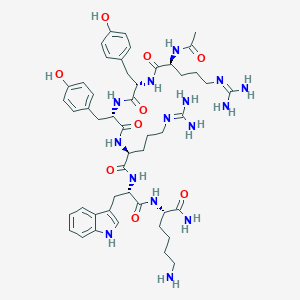

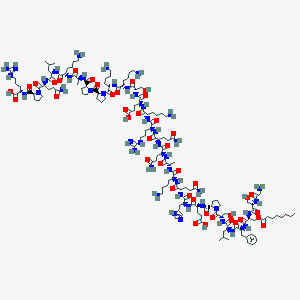

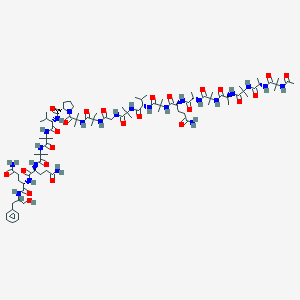

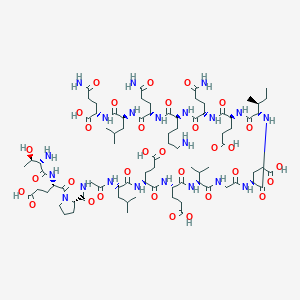

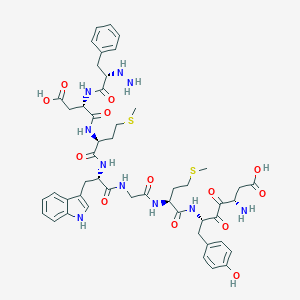

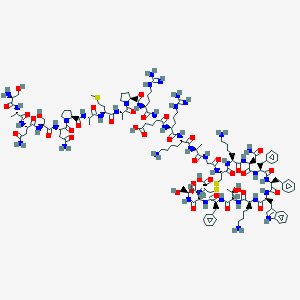

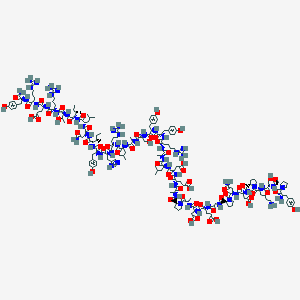

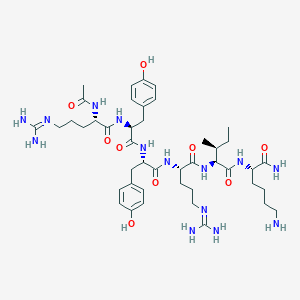

La sauvagina es un neuropéptido que pertenece a la familia de péptidos del factor liberador de corticotropina (CRF). Originalmente se aisló de la piel de la rana sudamericana, Phyllomedusa sauvagei. La this compound es ortóloga a la hormona mamífera urocortina 1 y a la hormona de peces teleósteos urotensina 1. Consta de 40 aminoácidos y tiene la secuencia XGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH2, con una modificación de ácido carboxílico pirrolidónico en el extremo N y amidación del residuo de isoleucina del extremo C .

Aplicaciones Científicas De Investigación

La sauvagina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound se utiliza como péptido modelo para estudiar la síntesis, el plegamiento y las relaciones estructura-actividad de los péptidos.

Biología: Se utiliza para investigar el papel de los péptidos relacionados con el CRF en la respuesta al estrés, el comportamiento y la regulación neuroendocrina.

Medicina: La this compound tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos relacionados con el estrés, la inflamación y las enfermedades cardiovasculares.

Industria: La this compound se utiliza en el desarrollo de fármacos basados en péptidos y como herramienta en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

La sauvagina ejerce sus efectos al unirse a los receptores 1 y 2 del factor liberador de corticotropina (CRFR1 y CRFR2). Esta unión activa las vías de señalización intracelular, lo que lleva a la liberación de la hormona adrenocorticotrópica (ACTH) y la β-endorfina de la hipófisis anterior. Estas hormonas desempeñan un papel crucial en la respuesta al estrés del organismo, regulando diversos procesos fisiológicos como la función inmunitaria, el metabolismo y la función cardiovascular .

Análisis Bioquímico

Biochemical Properties

Sauvagine has been shown to interact with corticotropin-releasing factor receptors 1 and 2 . It is also bound by the corticotropin-releasing factor binding protein . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Sauvagine exerts similar physiological effects as corticotropin-releasing hormone . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sauvagine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .

Temporal Effects in Laboratory Settings

It is known that Sauvagine has high affinity for CRF1 receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sauvagina puede sintetizarse utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de producción industrial

La producción industrial de this compound implica SPPS a gran escala, seguida de la purificación mediante HPLC. El proceso está optimizado para garantizar un alto rendimiento y pureza del péptido. El uso de sintetizadores de péptidos automatizados y técnicas de purificación avanzadas permite la producción eficiente de this compound a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

La sauvagina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound puede oxidarse para formar enlaces disulfuro entre los residuos de cisteína, lo que puede estabilizar su estructura.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, lo que provoca cambios en la conformación del péptido.

Sustitución: La this compound puede sufrir reacciones de sustitución en las que se sustituyen aminoácidos específicos por otros para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el ácido performico pueden utilizarse como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Sustitución: Los derivados de aminoácidos con grupos protectores se utilizan en SPPS para introducir sustituciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de this compound con propiedades estructurales y funcionales alteradas. Estas modificaciones pueden ayudar a comprender el mecanismo de acción del péptido y sus interacciones con los receptores .

Comparación Con Compuestos Similares

La sauvagina es similar a otros péptidos relacionados con el CRF, entre ellos:

Factor liberador de corticotropina (CRF): El CRF es una hormona peptídica involucrada en la respuesta al estrés y es estructuralmente similar a la this compound.

Urocortina 1: La urocortina 1 es un péptido mamífero con funciones similares a las de la this compound y el CRF.

Urotensina 1: La urotensina 1 es una hormona de peces teleósteos con similitudes estructurales y funcionales con la this compound.

Singularidad

La this compound es única debido a su origen en la piel de los anfibios y su potente actividad biológica. Tiene un espectro de actividad más amplio en comparación con otros péptidos relacionados con el CRF y exhibe una mayor potencia en ciertos ensayos biológicos .

Conclusión

La this compound es un péptido versátil y biológicamente activo con importantes aplicaciones de investigación científica. Sus propiedades únicas y sus potentes efectos la convierten en una herramienta valiosa en diversos campos, como la química, la biología, la medicina y la industria

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVKEBXPLEGOY-ZLFMSJRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C202H346N56O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225449 | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4599 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74434-59-6 | |

| Record name | Sauvagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Sauvagine and where is it found?

A: Sauvagine (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].

Q2: How does Sauvagine interact with its targets?

A: Sauvagine exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].

Q3: Does Sauvagine show selectivity for CRFR1 or CRFR2?

A: While Sauvagine binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].

Q4: What are the downstream effects of Sauvagine binding to its receptors?

A: Upon binding to CRFR1 and CRFR2, Sauvagine triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].

Q5: What are the physiological effects of Sauvagine?

A5: Sauvagine exerts a wide range of physiological effects, including:

- Stimulation of ACTH release: Like CRF, Sauvagine can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].

- Cardiovascular effects: Sauvagine induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].

- Gastrointestinal effects: Central administration of Sauvagine has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].

- Other effects: Sauvagine has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].

Q6: How does the structure of Sauvagine relate to its activity?

A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within Sauvagine that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of Sauvagine, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for Sauvagine binding and receptor activation, respectively [].

Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of Sauvagine binding?

A: Studies comparing the binding of Sauvagine and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.

Q8: Can Sauvagine be used as a tool to study CRF receptors?

A: Yes, radiolabeled analogs of Sauvagine, such as [125I]tyr(o)sauvagine, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].

Q9: Are there any Sauvagine analogs with improved properties for CRF receptor research?

A: Yes, researchers have identified a Sauvagine-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original Sauvagine from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)